

N-Boc-2-(4-aminophenyl)ethanol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-2-(4-aminophenyl)ethanol**

Cat. No.: **B180218**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **N-Boc-2-(4-aminophenyl)ethanol**

For Researchers, Scientists, and Drug Development Professionals

N-Boc-2-(4-aminophenyl)ethanol, also known by its IUPAC name tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate, is a key bifunctional organic intermediate. Its structure incorporates a primary alcohol and an N-Boc protected aniline, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and advanced materials.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective reactions at the hydroxyl group, making it suitable for complex, multi-step synthetic pathways.[4]

Core Chemical and Physical Properties

N-Boc-2-(4-aminophenyl)ethanol is typically a white to off-white solid at room temperature.[4] For optimal stability, it should be stored in a dry, sealed container, often under an inert atmosphere.[3] While the precise melting point is not widely reported in commercial or academic literature, analogous N-Boc protected phenylamine compounds exhibit melting points in the range of 90-150°C. The parent compound, 2-(4-aminophenyl)ethanol, has a melting point of 107-110°C.[5][6]

Table 1: Physicochemical Properties of **N-Boc-2-(4-aminophenyl)ethanol**

Property	Value	Reference(s)
CAS Number	104060-23-3	[3] [7] [8]
Molecular Formula	C ₁₃ H ₁₉ NO ₃	[2] [3]
Molecular Weight	237.30 g/mol	[3] [9]
IUPAC Name	tert-butyl (4-(2-hydroxyethyl)phenyl)carbamate	[8]
Appearance	White to off-white solid	[4]
Purity	Typically ≥97%	[7]
Solubility	Soluble in ethyl acetate, methanol, and chlorinated solvents.	[2]
Storage	Room temperature, sealed in dry, inert atmosphere.	[3]

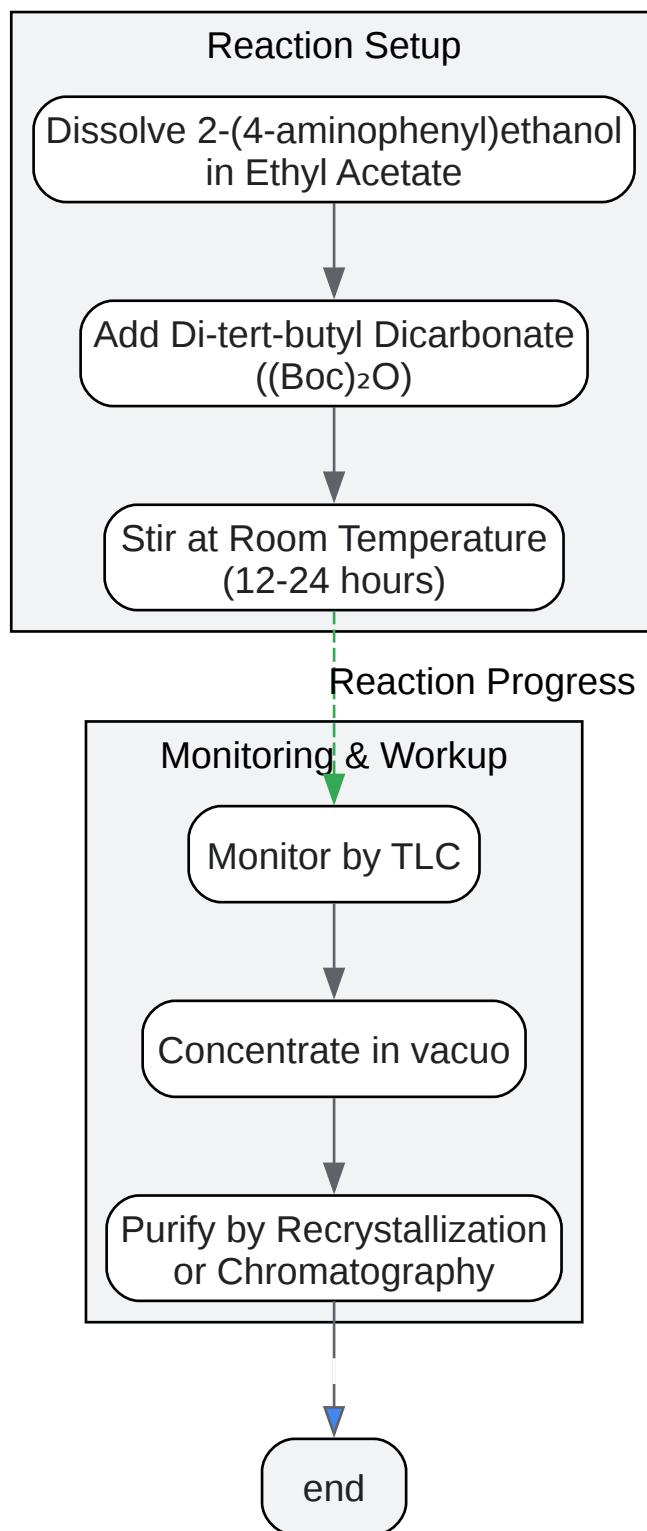
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **N-Boc-2-(4-aminophenyl)ethanol**. The following table summarizes the expected characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Table 2: Spectroscopic Data for **N-Boc-2-(4-aminophenyl)ethanol**

Spectrum	Functional Group	Expected Chemical Shift / Frequency	Reference(s)
¹ H NMR	Boc group (-C(CH ₃) ₃)	~1.5 ppm (singlet, 9H)	[5]
Ethyl chain (-CH ₂ CH ₂ OH)	~2.7 ppm (triplet, 2H), ~3.7 ppm (triplet, 2H)		[5]
Aromatic protons (-C ₆ H ₄ -)	~7.1-7.3 ppm (multiplet, 4H)		[5]
Amine proton (-NH-)	~6.4 ppm (broad singlet, 1H)		[5]
Hydroxyl proton (-OH)	Variable, broad singlet	[10]	
¹³ C NMR	Boc group (-C(CH ₃) ₃)	~80 ppm	[5][11]
Boc group (-C(CH ₃) ₃)	~28 ppm		[5][11]
Boc group (-C=O)	~153 ppm		[5][11]
Ethyl chain (-CH ₂ CH ₂ OH)	~38 ppm		[4][11]
Ethyl chain (-CH ₂ CH ₂ OH)	~63 ppm		[4][11]
Aromatic carbons	~118-138 ppm		[4][11]
IR	N-H Stretch (carbamate)	~3300-3500 cm ⁻¹ (sharp, medium)	[12][13]
O-H Stretch (alcohol)	~3200-3550 cm ⁻¹ (broad, strong)		[12][13]
C-H Stretch (aromatic)	~3010-3100 cm ⁻¹ (medium)		[12][13]
C-H Stretch (aliphatic)	~2850-2950 cm ⁻¹ (medium to strong)		[12][13]
C=O Stretch (carbamate)	~1690-1710 cm ⁻¹ (strong)		[12][13]

C=C Stretch (aromatic)	~1500-1600 cm ⁻¹ (medium)	[12][13]
---------------------------	---	----------


Experimental Protocols

Synthesis of N-Boc-2-(4-aminophenyl)ethanol

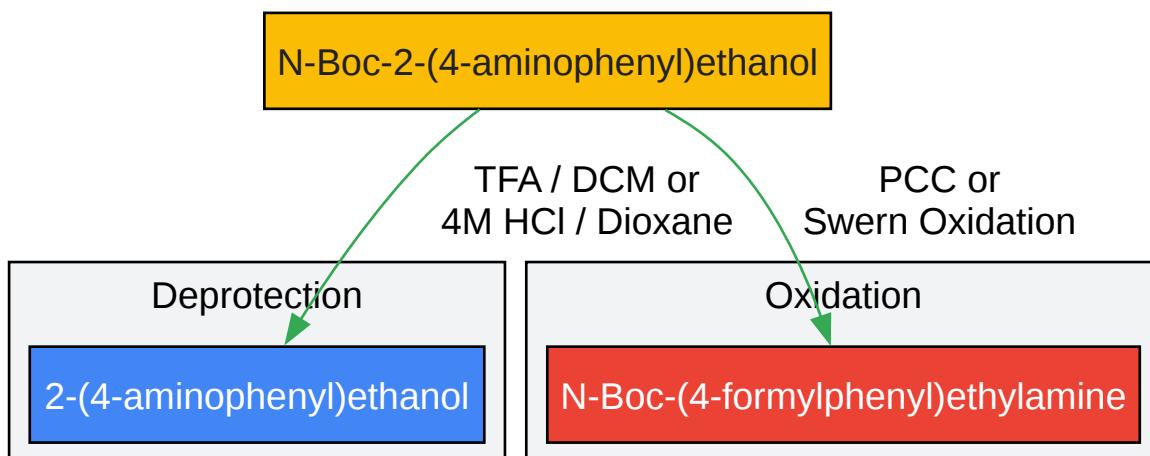
The standard synthesis involves the protection of the primary amine of 2-(4-aminophenyl)ethanol using di-tert-butyl dicarbonate ((Boc)₂O).[2]

Methodology:

- **Dissolution:** Dissolve 2-(4-aminophenyl)ethanol (1 equivalent) in a suitable organic solvent, such as ethyl acetate or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
- **Reagent Addition:** Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 to 1.1 equivalents) to the solution. For some substrates, a mild base like triethylamine or 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction, though it is often successful without a base.
- **Reaction:** Stir the mixture at room temperature for 12 to 24 hours.
- **Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **N-Boc-2-(4-aminophenyl)ethanol**.


Key Chemical Reactions and Reactivity

The presence of three distinct functional moieties—the Boc-protected amine, the primary alcohol, and the phenyl ring—dictates the compound's reactivity.

- **N-Boc Deprotection:** The most common reaction is the removal of the Boc group under acidic conditions to liberate the free amine.[\[2\]](#) This is a critical step for subsequent functionalization, such as amide bond formation.
- **Oxidation of the Alcohol:** The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).[\[2\]](#) This allows for the introduction of a carbonyl group for further derivatization.
- **Aromatic Ring Substitution:** The phenyl ring can undergo electrophilic aromatic substitution, although the carbamate group is an ortho-, para-director and can influence the regioselectivity of such reactions.

Deprotection Protocol (Acidic Hydrolysis):

- **Dissolution:** Dissolve **N-Boc-2-(4-aminophenyl)ethanol** in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
- **Acid Addition:** Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA) (often used as a 25-50% solution in DCM) or a 4M solution of HCl in 1,4-dioxane.[\[14\]](#)
- **Reaction:** Stir the solution at room temperature for 1 to 4 hours.
- **Monitoring:** Monitor the deprotection by TLC or LC-MS.
- **Workup:** Remove the solvent and excess acid under reduced pressure to yield the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt). The free amine can be obtained by a subsequent basic workup.

[Click to download full resolution via product page](#)

Caption: Key reactions of **N-Boc-2-(4-aminophenyl)ethanol**.

Applications in Research and Development

N-Boc-2-(4-aminophenyl)ethanol is a versatile intermediate with significant applications:

- Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs). The protected amine and reactive alcohol allow for its incorporation into complex molecular scaffolds. It is listed as an intermediate related to the synthesis of Mirabegron.[3]
- Polymer Chemistry: The bifunctional nature of the molecule allows it to act as a monomer or a functional building block for creating specialized polymers and dendrimers.[2]
- Material Science: The ability to selectively functionalize either the amine (after deprotection) or the alcohol group makes it useful for surface modification and the development of functional materials.[2]

This technical guide provides a comprehensive overview of the chemical properties, synthetic protocols, and reactivity of **N-Boc-2-(4-aminophenyl)ethanol**, highlighting its importance as a strategic intermediate for scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl carbamate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 3. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. spectrabase.com [spectrabase.com]
- 9. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [N-Boc-2-(4-aminophenyl)ethanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180218#n-boc-2-4-aminophenyl-ethanol-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com